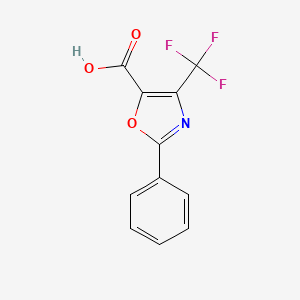

2-Phenyl-4-(trifluoromethyl)oxazole-5-carboxylic acid

Cat. No. B8628557

M. Wt: 257.16 g/mol

InChI Key: YCQANNGMRAJYEG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07714126B2

Procedure details

2-Phenyl-4-trifluoromethyl-oxazole-5-carboxylic acid was prepared according to the procedure described in Bioorg. Med. Chem. Lett. 2003, 13, 1517. A solution of 2-chloro-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (436 mg, 2 mmol) and benzamide (484 mg, 4 mmol) in ethanol (6 mL) in a sealed tube was heated at 120 degrees for 30 h. After cooling to room temperature, the reaction mixture was concentrated and purified by flash chromatography (silica gel 60, 230-400 mesh, 0-80% ethyl acetate in hexane for 25 min) to give 4-hydroxy-2-phenyl-4-trifluoromethyl-4,5-dihydro-oxazole-5-carboxylic acid ethyl ester as an off-white solid (229 mg, 38% yield). LCMS calcd for C13H12F3NO4 (m/e) 303, obsd 304 (M+H). The ester was dehydrated by heating with 2 mL of phosphorus oxychloride at 80 degree overnight. The reaction mixture was cooled and concentrated. The resulting residue was mixed with THF and concentrated again to remove remaining POCl3. The oily residue was quenched with water and extracted with DCM (2×). The organic layer was concentrated. The crude product was purified by flash chromatography (silica gel 60, 230-400 mesh, 0-50% ethyl acetate in hexane for 25 min) to yield 2-phenyl-4-trifluoromethyl-oxazole-5-carboxylic acid ethyl ester as an off-white solid (160 mg, 75% yield). The ester was hydrolyzed by stirring with lithium hydroxide monohydrate in a mixed solvent of 3:1:1 of THF:MeOH:water (3 mL) at RT for 4 h. The reaction was concentrated and water was added. The pH of the solution was adjusted to ˜1-2 with 1 N HCl. The white precipitate was collected by centrifugation and washed with water. After drying under vacuum, 2-phenyl-4-trifluoromethyl-oxazole-5-carboxylic acid was obtained as a white solid (141 mg, 98% yield. LCMS calcd for C11H6F3NO3 (m/e) 257, obsd 258 (M+H).

Quantity

436 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:13])[CH:5](Cl)[C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])[CH3:2].[C:14]([NH2:22])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:15]1([C:14]2[O:21][C:5]([C:4]([OH:3])=[O:13])=[C:6]([C:7]([F:8])([F:9])[F:10])[N:22]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:1]([O:3][C:4]([CH:5]1[O:21][C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:22][C:6]1([OH:11])[C:7]([F:10])([F:9])[F:8])=[O:13])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

436 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(C(C(F)(F)F)=O)Cl)=O

|

|

Name

|

|

|

Quantity

|

484 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)N

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by flash chromatography (silica gel 60, 230-400 mesh, 0-80% ethyl acetate in hexane for 25 min)

|

|

Duration

|

25 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C=1OC(=C(N1)C(F)(F)F)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1C(N=C(O1)C1=CC=CC=C1)(C(F)(F)F)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 229 mg | |

| YIELD: PERCENTYIELD | 38% | |

| YIELD: CALCULATEDPERCENTYIELD | 75.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |